1-Ethynyl-4-fluorobenzene
Overview
Description
1-Ethynyl-4-fluorobenzene is a fluorobenzene derivative with the molecular formula C8H5F and a molecular weight of 120.12 g/mol . This compound is also known by several other names, including (4-Fluorophenyl)acetylene and 1-Fluoro-4-ethynylbenzene . It is a solid at room temperature with a melting point of 26-27°C and a boiling point of 55-56°C at 40 mmHg .
Mechanism of Action
, also known as 4-Fluorophenylacetylene , is an organic compound with the molecular formula C8H5F . Here is a comprehensive overview of its mechanism of action:
Target of Action
It’s known that this compound is used in the synthesis of aryl acetylenes , suggesting that it may interact with various haloarenes in the presence of certain catalysts.
Mode of Action
1-Ethynyl-4-fluorobenzene participates in Sonogashira type cross-coupling reactions with various haloarenes . This reaction is catalyzed by a bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst . The compound’s ethynyl group (C≡CH) is likely involved in these reactions, forming new carbon-carbon bonds with the haloarenes.
Biochemical Pathways
Aryl acetylenes are used in various chemical industries, including the production of liquid crystals .
Pharmacokinetics
It’s a solid at room temperature with a melting point of 26-27°C and a boiling point of 55-56°C at 40 mmHg . Its density is 1.048 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
Its use in the synthesis of aryl acetylenes and liquid crystals suggests it contributes to the formation of these complex structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It should also be kept away from strong oxidizing agents and heavy metal powders .
Preparation Methods
1-Ethynyl-4-fluorobenzene can be synthesized through various methods. One common synthetic route involves the Sonogashira coupling reaction , where an iodophenyl-terminated organic monolayer is modified by coupling with this compound . This reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-4-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various halogenated compounds in the presence of a palladium catalyst to form substituted aryl acetylenes.
Polymerization: Catalyzed by trianionic pincer alkylidyne complexes, leading to the formation of polymeric materials.
Dimerization: Catalyzed by yttrium complexes and 4-chloroaniline, resulting in the formation of enediynes.
Common reagents used in these reactions include palladium catalysts , copper co-catalysts , and yttrium complexes . Major products formed from these reactions include various substituted aryl acetylenes and enediynes .
Scientific Research Applications
1-Ethynyl-4-fluorobenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Ethynyl-4-fluorobenzene is unique due to its fluorine substitution, which imparts distinct reactivity and properties compared to other ethynylbenzene derivatives. Similar compounds include:
1-Ethynyl-4-nitrobenzene: Contains a nitro group instead of a fluorine atom.
1-Ethynyl-2-fluorobenzene: The fluorine atom is positioned differently on the benzene ring.
4-Ethynylanisole: Contains a methoxy group instead of a fluorine atom.
These compounds differ in their reactivity and applications due to the nature and position of their substituents.
Properties
IUPAC Name |
1-ethynyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWHQGIEKUBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335017 | |
Record name | 1-Ethynyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-98-3 | |
Record name | 1-Ethynyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Fluorophenylacetylene's interactions are primarily driven by its π-electron density of the acetylenic C≡C bond and the fluorine atom. Studies show it forms complexes with various molecules like ammonia, water, and alcohols. [, , , ] These interactions often result in cyclic structures stabilized by hydrogen bonds. [, , , ] For instance, with ammonia, 4-fluorophenylacetylene forms a complex involving N-H···π and C-H···N hydrogen bonds, where the π-electron density acts as an acceptor to the N-H group of ammonia. []
A: 4-Fluorophenylacetylene, also known as 1-ethynyl-4-fluorobenzene, has the molecular formula C8H5F. [] While the exact molecular weight isn't specified in these papers, it can be calculated as 120.12 g/mol. Spectroscopic data, particularly microwave spectra, have been used to determine its structure. [] IR-UV double resonance spectroscopy has been instrumental in studying its vibrational modes in detail. []
A: 4-Fluorophenylacetylene serves as a valuable monomer in polymerization reactions, yielding substituted polyvinylenes. [, ] Its compatibility with various catalysts and reaction conditions highlights its versatility in polymer chemistry. [, ]
ANone: While 4-fluorophenylacetylene is primarily used as a substrate, its unique structure makes it a promising candidate for designing novel catalysts. Its ability to form various intermolecular interactions suggests potential catalytic applications in reactions involving similar interactions.
A: Density Functional Theory (DFT) calculations have been crucial in understanding the interaction energies, geometries, and spectroscopic properties of 4-fluorophenylacetylene complexes. [, ] These calculations complement experimental findings and offer insights into the nature of intermolecular interactions.
A: Comparing 4-fluorophenylacetylene with other fluorophenylacetylene isomers (2-fluoro and 3-fluoro) reveals that the position of the fluorine atom significantly influences the intermolecular interactions and consequently its reactivity. [, , , ] For example, while all three isomers form cyclic complexes with water, the interaction strength and the formation of additional complexes vary depending on the fluorine position. []
A: While the provided papers don't delve into specific formulation strategies, they highlight the use of 4-fluorophenylacetylene in various solvents and reaction conditions, suggesting its stability under those circumstances. [, , , ]
A: Other phenylacetylene derivatives, including those with different substituents or fluorine atom positions, can be considered as alternatives. [, , , ] The choice depends on the specific application and desired properties. For example, in polymerization reactions, the choice of monomer influences the final polymer's properties. [, ]
A: Advanced spectroscopic techniques like IR-UV double resonance spectroscopy [, , , ] are essential for characterizing 4-fluorophenylacetylene and its complexes. Access to computational resources for DFT calculations [, ] is crucial for theoretical investigations. Additionally, standard synthetic chemistry equipment and analytical tools are necessary for synthesis and characterization.
A: The provided papers showcase the evolution of research on 4-fluorophenylacetylene, from early spectroscopic studies [] to investigations of its complex formation and polymerization capabilities. [, , , ] Further research will likely uncover more about its potential applications and contribute to a more comprehensive understanding of this molecule.
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